Cas no 552309-41-8 (2-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl-N-(2-phenylethyl)acetamide)

2-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl-N-(2-phenylethyl)acetamide 化学的及び物理的性質
名前と識別子
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- Acetamide, 2-[(5-ethyl-1,6-dihydro-4-methyl-6-oxo-2-pyrimidinyl)thio]-N-(2-phenylethyl)-
- 2-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl-N-(2-phenylethyl)acetamide
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- インチ: 1S/C17H21N3O2S/c1-3-14-12(2)19-17(20-16(14)22)23-11-15(21)18-10-9-13-7-5-4-6-8-13/h4-8H,3,9-11H2,1-2H3,(H,18,21)(H,19,20,22)
- InChIKey: DZDVXAABYOTUEL-UHFFFAOYSA-N
- ほほえんだ: C(NCCC1=CC=CC=C1)(=O)CSC1NC(=O)C(CC)=C(C)N=1
2-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl-N-(2-phenylethyl)acetamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2716-0841-5mg |
2-[(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(2-phenylethyl)acetamide |
552309-41-8 | 90%+ | 5mg |
$103.5 | 2023-05-16 | |
Life Chemicals | F2716-0841-5μmol |
2-[(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(2-phenylethyl)acetamide |
552309-41-8 | 90%+ | 5μl |
$94.5 | 2023-05-16 | |
Life Chemicals | F2716-0841-2mg |
2-[(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(2-phenylethyl)acetamide |
552309-41-8 | 90%+ | 2mg |
$88.5 | 2023-05-16 | |
Life Chemicals | F2716-0841-2μmol |
2-[(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(2-phenylethyl)acetamide |
552309-41-8 | 90%+ | 2μl |
$85.5 | 2023-05-16 | |
Life Chemicals | F2716-0841-1mg |
2-[(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(2-phenylethyl)acetamide |
552309-41-8 | 90%+ | 1mg |
$81.0 | 2023-05-16 | |
Life Chemicals | F2716-0841-30mg |
2-[(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(2-phenylethyl)acetamide |
552309-41-8 | 90%+ | 30mg |
$178.5 | 2023-05-16 | |
Life Chemicals | F2716-0841-10mg |
2-[(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(2-phenylethyl)acetamide |
552309-41-8 | 90%+ | 10mg |
$118.5 | 2023-05-16 | |
Life Chemicals | F2716-0841-3mg |
2-[(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(2-phenylethyl)acetamide |
552309-41-8 | 90%+ | 3mg |
$94.5 | 2023-05-16 | |
Life Chemicals | F2716-0841-4mg |
2-[(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(2-phenylethyl)acetamide |
552309-41-8 | 90%+ | 4mg |
$99.0 | 2023-05-16 | |
Life Chemicals | F2716-0841-25mg |
2-[(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(2-phenylethyl)acetamide |
552309-41-8 | 90%+ | 25mg |
$163.5 | 2023-05-16 |
2-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl-N-(2-phenylethyl)acetamide 関連文献
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Tianyu Zhu,Chen Chen,Sisi Wang,Yi Zhang,Dongrong Zhu,Lingnan Li,Jianguang Luo,Lingyi Kong Chem. Commun., 2019,55, 8231-8234
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Klaudia Kaniewska,Agata Kowalczyk,Marcin Karbarz,Anna M. Nowicka Analyst, 2016,141, 5815-5821
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Elisabet Öberg,Xue-Li Geng,Marie-Pierre Santoni,Sascha Ott Org. Biomol. Chem., 2011,9, 6246-6255
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Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
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5. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
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Bo Wang,Thomas Blin,Aleksandr Käkinen,Xinwei Ge,Emily H. Pilkington,John F. Quinn,Michael R. Whittaker,Pu Chun Ke,Feng Ding Polym. Chem., 2016,7, 6875-6879
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Mireia Fernandez Ocaña,Hendrik Neubert,Anna Przyborowska,Richard Parker,Peter Bramley,John Halket,Raj Patel Analyst, 2004,129, 111-115
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Qianwen Chen,Zhen Hou,Weiman Zhuang,Tianxu Zhang J. Mater. Chem. A, 2020,8, 16232-16237
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Stefan A. Kobel,Olivier Burri,Mukul Girotra,Arne Seitz,Matthias P. Lutolf Lab Chip, 2012,12, 2843-2849
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Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126
2-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl-N-(2-phenylethyl)acetamideに関する追加情報
Introduction to 2-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl-N-(2-phenylethyl)acetamide (CAS No. 552309-41-8)
2-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl-N-(2-phenylethyl)acetamide, identified by its CAS number 552309-41-8, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the pyrimidine sulfonamide class, a structural motif widely recognized for its biological activity and therapeutic potential. The molecular structure of this compound incorporates several key functional groups, including a pyrimidine ring system, a sulfanyl group, and an N-(2-phenylethyl)acetamide moiety, which collectively contribute to its unique chemical properties and biological interactions.
The pyrimidine core of 2-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl-N-(2-phenylethyl)acetamide is a well-documented scaffold in drug discovery, particularly for its role in modulating various biological pathways. Pyrimidine derivatives have been extensively studied for their potential as antimicrobial, antiviral, anticancer, and anti-inflammatory agents. The presence of the 5-ethyl-4-methyl-6-oxo substituent in the pyrimidine ring enhances the compound's binding affinity to target enzymes and receptors, making it a promising candidate for further pharmacological investigation.
The sulfanyl group (-SH) attached to the pyrimidine ring introduces reactivity that can be exploited for covalent binding to biological targets, a strategy frequently employed in the development of enzyme inhibitors. This feature is particularly valuable in designing drugs that require strong and irreversible binding to their targets. Additionally, the N-(2-phenylethyl)acetamide moiety contributes to the compound's solubility and bioavailability, which are critical factors in drug formulation and delivery.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes of 2-(5-ethyl-4-methyl-6-oxyo1,6-dihydropyrimidin 2 - yl)sulfanyl-N( 2 - phenylethyl)acetamide to various biological targets with high accuracy. These studies have highlighted its potential as an inhibitor of enzymes involved in cancer progression and inflammation. For instance, preliminary computational studies suggest that this compound may interact with kinases and proteases that are overexpressed in certain types of cancer cells, potentially leading to novel therapeutic strategies.
In vitro studies have begun to explore the pharmacological profile of CAS No. 552309 41 8. Initial experiments indicate that this compound exhibits moderate activity against several human cancer cell lines. The sulfanyl group appears to play a crucial role in mediating these effects by forming stable interactions with critical residues in the active sites of target enzymes. Furthermore, the phenylethylamidine moiety contributes to the compound's ability to penetrate cellular membranes, enhancing its intracellular availability.
The synthesis of 2-(5 ethyl 4 methyl 6 oxo 1 6 dihydropyrimidin 2 yl)sulfanyl N( 2 phenylethyl)acetamide has been optimized for scalability and purity, ensuring that subsequent pharmacological studies can be conducted with high-quality material. Modern synthetic techniques, including multi-step organic reactions and purification methods such as column chromatography and recrystallization, have been employed to achieve the desired product specifications. These methods ensure that impurities are minimized, allowing for more reliable biological testing.
One of the most exciting aspects of this compound is its potential for further derivatization. By modifying either the pyrimidine core or the sulfanyl/N-(2 phenylethyl)acetamide substituents, researchers can generate libraries of analogs with tailored biological activities. This approach is particularly valuable in drug discovery pipelines where high-throughput screening is used to identify compounds with optimal pharmacokinetic profiles.
The role of CAS No. 552309 41 8 in medicinal chemistry is not limited to its direct biological activity but also extends to its utility as a building block for more complex molecules. Its structural features make it an attractive candidate for fragment-based drug design (FBDD), a strategy that involves identifying small molecule fragments with high affinity for biological targets and then linking these fragments together to form more potent drugs.
Recent publications have begun to explore the mechanisms by which pyrimidine sulfonamides like CAS No. 552309 41 8 exert their effects on biological systems. These studies have revealed that such compounds can modulate enzyme activity by competing with natural substrates or by inducing conformational changes in target proteins. Additionally, they may interfere with protein-protein interactions that are essential for disease progression.
The development of novel pharmaceuticals relies heavily on interdisciplinary collaboration between chemists, biologists, pharmacologists, and clinicians. The study of CAS No. 552309 41 8 exemplifies this collaborative approach by integrating synthetic chemistry with computational modeling and biological testing. Such collaborations are essential for translating laboratory discoveries into viable therapeutic agents.
The future prospects for CAS No. 552309 -41 -8 are promising given its unique structural features and preliminary biological activity. Ongoing research aims to elucidate its mechanism of action in greater detail and to identify potential clinical applications through preclinical studies using animal models. If successful, this compound could represent a significant advancement in the treatment of various diseases.
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